

# Spectroscopic Analysis of 1-tert-Butylpiperidin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1-tert-Butylpiperidin-4-amine

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This technical guide provides a detailed overview of the expected spectroscopic data for **1-tert-Butylpiperidin-4-amine** (CAS numbers: 160357-95-9 and 688020-19-1). While specific experimental spectra for this compound are not readily available in public databases, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on its chemical structure and established spectroscopic principles. This guide also outlines standardized experimental protocols for the acquisition of such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data for **1-tert-Butylpiperidin-4-amine**. These predictions are based on the analysis of the compound's functional groups and typical chemical shifts and vibrational frequencies for similar aliphatic amines.

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-tert-Butylpiperidin-4-amine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 2.8 - 3.0	Multiplet	2H	Axial H on C2, C6
~ 2.2 - 2.4	Multiplet	2H	Equatorial H on C2, C6
~ 2.5 - 2.7	Multiplet	1H	H on C4
~ 1.7 - 1.9	Multiplet	2H	Equatorial H on C3, C5
~ 1.3 - 1.5	Multiplet	2H	Axial H on C3, C5
~ 1.0 - 1.2	Singlet	9H	tert-Butyl group
~ 1.0 - 2.0 (broad)	Singlet	2H	Amine (-NH <sub>2</sub> )

Table 2: Predicted <sup>13</sup>C NMR Data for **1-tert-Butylpiperidin-4-amine**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 52 - 55	C of tert-Butyl group
~ 48 - 52	C2, C6
~ 45 - 50	C4
~ 30 - 35	C3, C5
~ 25 - 28	CH <sub>3</sub> of tert-Butyl group

Table 3: Predicted IR Absorption Bands for **1-tert-Butylpiperidin-4-amine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, two bands	N-H stretch (primary amine)[1] [2]
2950 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)[2]
1470 - 1440	Medium	C-H bend (CH <sub>2</sub> , CH <sub>3</sub> )
1250 - 1020	Medium to Weak	C-N stretch (aliphatic amine)[1] [2]
910 - 665	Broad, Strong	N-H wag (primary amine)[2]

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for aliphatic amines like **1-tert-Butylpiperidin-4-amine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of **1-tert-Butylpiperidin-4-amine**. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. <sup>1</sup>H NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity. d. Set the appropriate spectral parameters, including a spectral width of approximately 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. e. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). f. Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the residual solvent peak (e.g., 7.26 ppm for CDCl<sub>3</sub>).
3. <sup>13</sup>C NMR Acquisition: a. Use the same sample prepared for <sup>1</sup>H NMR. b. Tune the probe to the <sup>13</sup>C frequency. c. Set the appropriate spectral parameters, including a spectral width of approximately 220 ppm and a standard proton-decoupled pulse sequence. d. Set a relaxation

delay of 2-5 seconds to ensure quantitative signal intensity, if required. e. Acquire a larger number of scans compared to  $^1\text{H}$  NMR to compensate for the lower natural abundance of  $^{13}\text{C}$  (typically several hundred to thousands of scans). f. Process the data similarly to the  $^1\text{H}$  NMR spectrum, referencing the solvent peak (e.g., 77.16 ppm for  $\text{CDCl}_3$ ).

## Infrared (IR) Spectroscopy

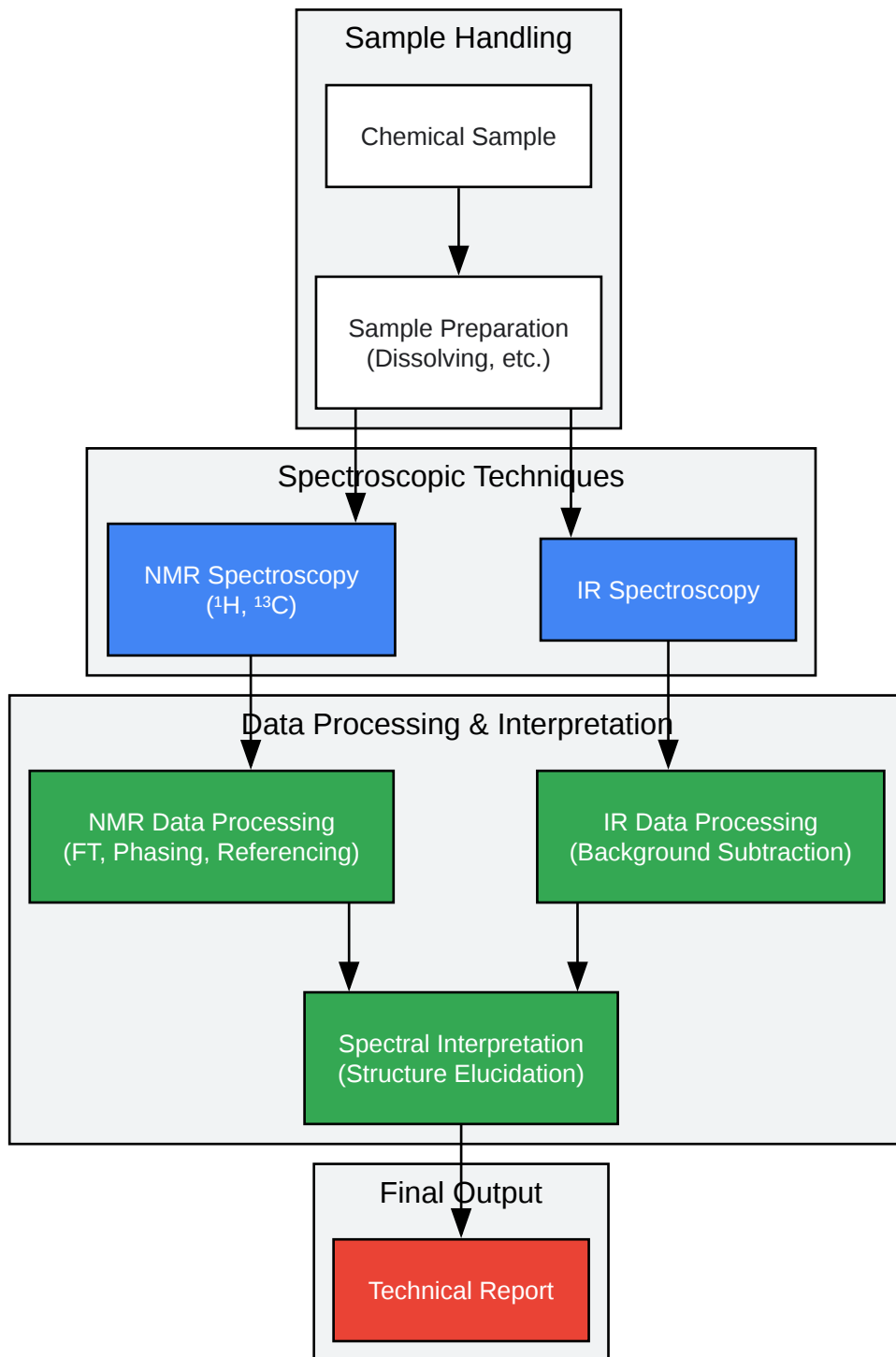
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small drop of liquid **1-tert-Butylpiperidin-4-amine** or a small amount of the solid powder directly onto the center of the ATR crystal. c. Lower the ATR press to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. b. Collect the sample spectrum over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ . c. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. d. Process the resulting spectrum by performing a baseline correction if necessary.

## Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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## References

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